3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9766544
InChI: InChI=1S/C20H19N3O6S2/c1-29-16-5-3-2-4-13(16)12-17-19(25)23(20(26)30-17)11-10-18(24)22-14-6-8-15(9-7-14)31(21,27)28/h2-9,12H,10-11H2,1H3,(H,22,24)(H2,21,27,28)/b17-12-
SMILES: COC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Molecular Formula: C20H19N3O6S2
Molecular Weight: 461.5 g/mol

3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide

CAS No.:

Cat. No.: VC9766544

Molecular Formula: C20H19N3O6S2

Molecular Weight: 461.5 g/mol

* For research use only. Not for human or veterinary use.

3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide -

Specification

Molecular Formula C20H19N3O6S2
Molecular Weight 461.5 g/mol
IUPAC Name 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide
Standard InChI InChI=1S/C20H19N3O6S2/c1-29-16-5-3-2-4-13(16)12-17-19(25)23(20(26)30-17)11-10-18(24)22-14-6-8-15(9-7-14)31(21,27)28/h2-9,12H,10-11H2,1H3,(H,22,24)(H2,21,27,28)/b17-12-
Standard InChI Key AXWCTZXJOHHXQX-ATVHPVEESA-N
Isomeric SMILES COC1=CC=CC=C1/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
SMILES COC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Canonical SMILES COC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Introduction

The compound 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide is a complex organic molecule that incorporates several functional groups, including a thiazolidine ring, a sulfamoyl group, and a methoxyphenyl moiety. This compound's structure suggests potential biological activity due to its diverse functional groups, which can interact with various biological targets.

Molecular Formula and Weight

  • Molecular Formula: The molecular formula of this compound is not explicitly provided in the search results, but it can be deduced from its structure. It likely includes carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

  • Molecular Weight: The exact molecular weight is not available in the search results, but it can be estimated based on the molecular formula.

Synthesis and Characterization

Synthesis of similar compounds often involves multi-step reactions, including condensation reactions to form the thiazolidine ring and subsequent modifications to attach the sulfamoyl and methoxyphenyl groups. Characterization typically involves spectroscopic methods like NMR and mass spectrometry.

Potential Targets

Compounds with similar structures have shown activity against various biological targets, including enzymes and receptors involved in inflammation and cell proliferation. The sulfamoyl group, in particular, is known for its role in drugs targeting carbonic anhydrase enzymes.

In Vitro and In Vivo Studies

While specific data on this compound is not available, related compounds have been studied for their anti-inflammatory and anticancer properties. In vitro studies often involve cell culture assays to assess cytotoxicity and enzyme inhibition, while in vivo studies evaluate efficacy and safety in animal models.

Biological Activity Data

ActivityDescription
Anti-inflammatoryPotential activity based on sulfamoyl group
AnticancerPossible activity due to structural features
Enzyme InhibitionPotential targets include carbonic anhydrase

Future Directions

  • Synthesis Optimization: Developing efficient synthesis methods to produce the compound in high purity.

  • Biological Screening: Conducting comprehensive in vitro and in vivo studies to assess its biological activity.

  • Structure-Activity Relationship (SAR) Studies: Modifying the compound to enhance its activity and specificity.

Given the lack of specific information on this compound in the search results, these suggestions are based on general principles of organic chemistry and pharmacology.

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